

Commercial Suppliers and Technical Guide for 5-Methyl-1H-indazole-3-carbaldehyde

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Compound of Interest

Compound Name: 5-methyl-1H-indazole-3-carbaldehyde

Cat. No.: B1322428

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **5-methyl-1H-indazole-3-carbaldehyde**, a key building block in medicinal chemistry. It includes a summary of commercial suppliers, a detailed experimental protocol for its synthesis, and a visualization of relevant biological signaling pathways where its derivatives may act.

Introduction

5-Methyl-1H-indazole-3-carbaldehyde is a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors. The indazole scaffold is recognized as a privileged structure in drug discovery, and the C3-carbaldehyde functional group offers a versatile handle for further chemical modifications. This document serves as a resource for researchers seeking to procure this compound or synthesize it in the laboratory.

Commercial Sourcing

A number of chemical suppliers offer **5-methyl-1H-indazole-3-carbaldehyde**. The following table summarizes the offerings from several key vendors, providing details on purity, available quantities, and catalog numbers for easy comparison and procurement.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number
Ambeed (via Dabos)	A112553	97%	1g, 5g, 10g, 25g	518987-35-4
BLD Pharm	BD104760	≥95%	1g, 5g, 10g	518987-35-4
SciSupplies	F793297	95%	10g	518987-35-4
Chem-Impex	10080895	≥95% (HPLC)	Inquire	518987-35-4
Fluorochem	F793343	96%	100mg, 250mg, 1g, 5g, 10g	485841-48-3 (isomer)

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **5-methyl-1H-indazole-3-carbaldehyde**, adapted from an optimized procedure for the nitrosation of indoles.^[1] This method provides a reliable route to the target compound from commercially available starting materials.

Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde from 5-Methyl-1H-indole

Materials:

- 5-Methyl-1H-indole
- Sodium Nitrite (NaNO₂)
- Hydrochloric Acid (HCl, 2 N aqueous solution)
- N,N-Dimethylformamide (DMF)
- Deionized Water
- Ethyl Acetate (EtOAc)

- Brine
- Magnesium Sulfate ($MgSO_4$)
- Silica Gel for column chromatography
- Petroleum Ether
- Argon (or other inert gas)
- Round-bottom flask
- Syringe pump
- Magnetic stirrer
- Standard laboratory glassware for extraction and purification

Procedure:

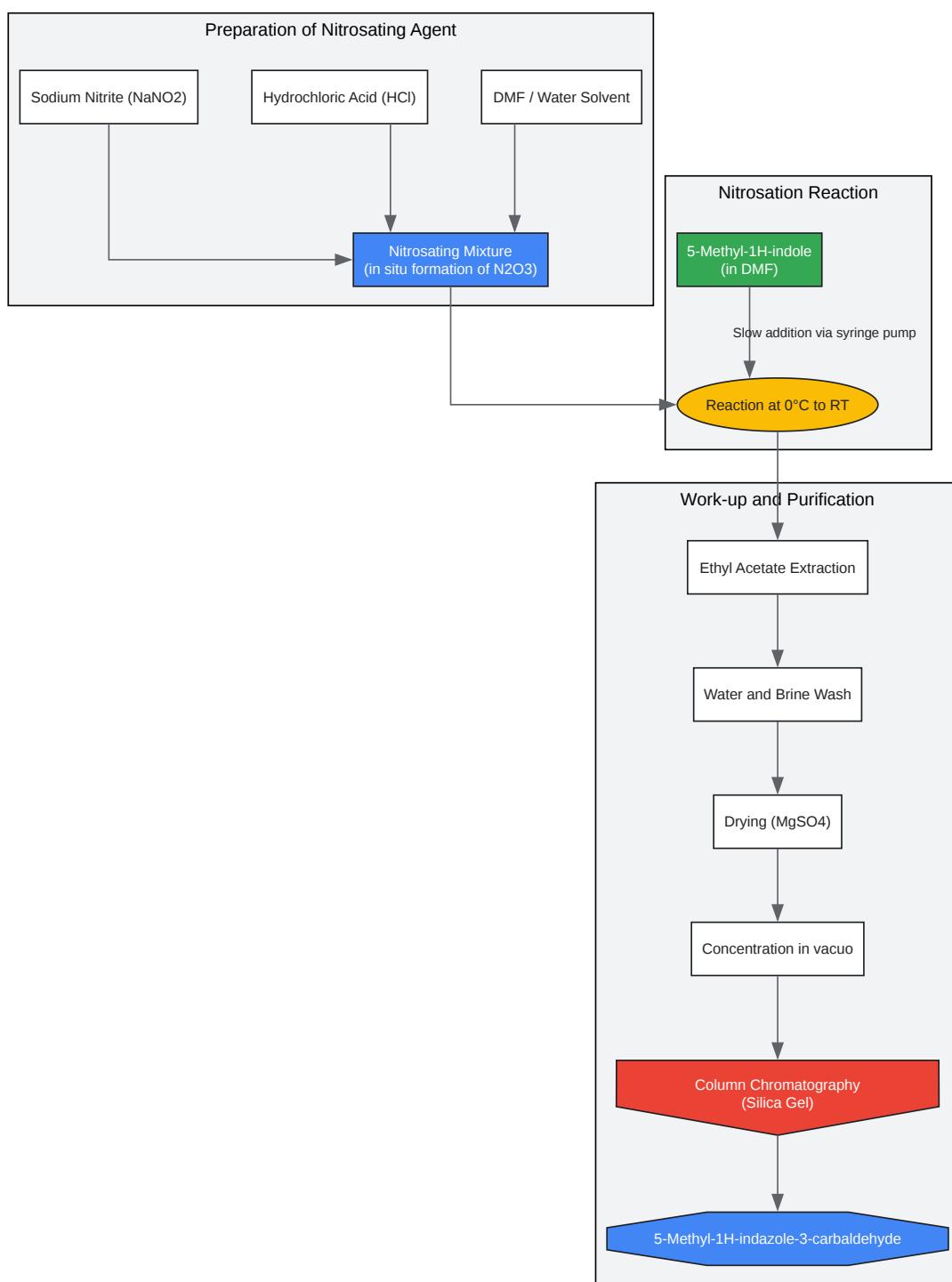
- Preparation of the Nitrosating Mixture: In a round-bottom flask, dissolve sodium nitrite (8 mmol, 8 equivalents) in a mixture of deionized water (4 mL) and DMF (3 mL).
- Cool the solution to 0°C in an ice bath.
- Slowly add 2 N aqueous hydrochloric acid (2.7 mmol, 2.7 equivalents) to the cooled solution while stirring.
- Maintain the mixture under an argon atmosphere and continue stirring for 10 minutes at 0°C.
- Addition of 5-Methyl-1H-indole: In a separate flask, prepare a solution of 5-methyl-1H-indole (1 mmol, 1 equivalent) in DMF (3 mL).
- Using a syringe pump, add the 5-methyl-1H-indole solution to the nitrosating mixture at 0°C over a period of 2 hours. The slow addition is crucial to minimize the formation of dimeric byproducts.

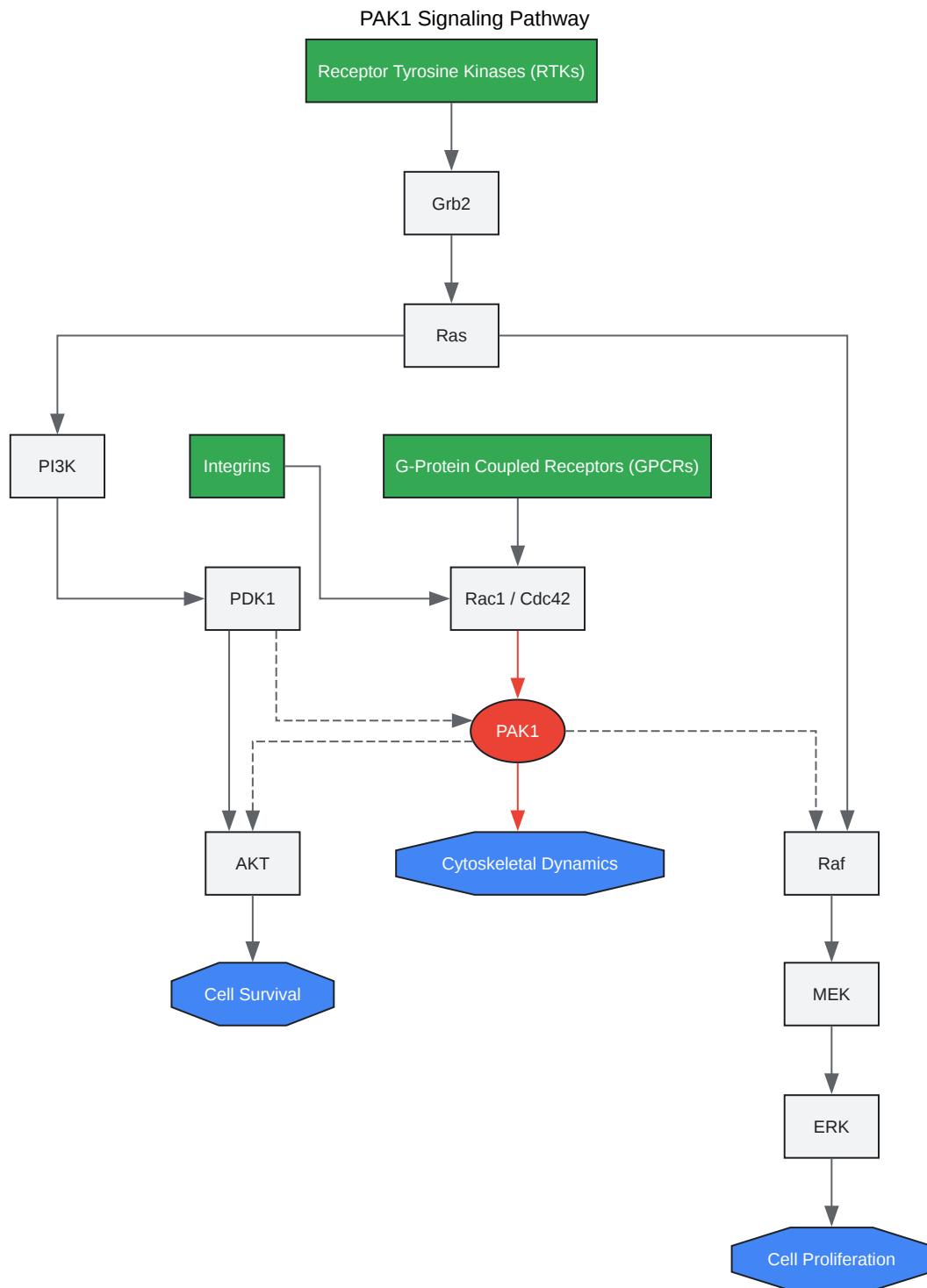
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 12 hours.
- Work-up:
 - Extract the reaction mixture with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash them three times with water, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to afford pure **5-methyl-1H-indazole-3-carbaldehyde**.

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for the synthesis of indazole-3-carboxaldehydes and the signaling pathways of p21-activated kinase 1 (PAK1) and Polo-like kinase 4 (PLK4), which are potential targets for kinase inhibitors derived from this scaffold.[2][3][4]

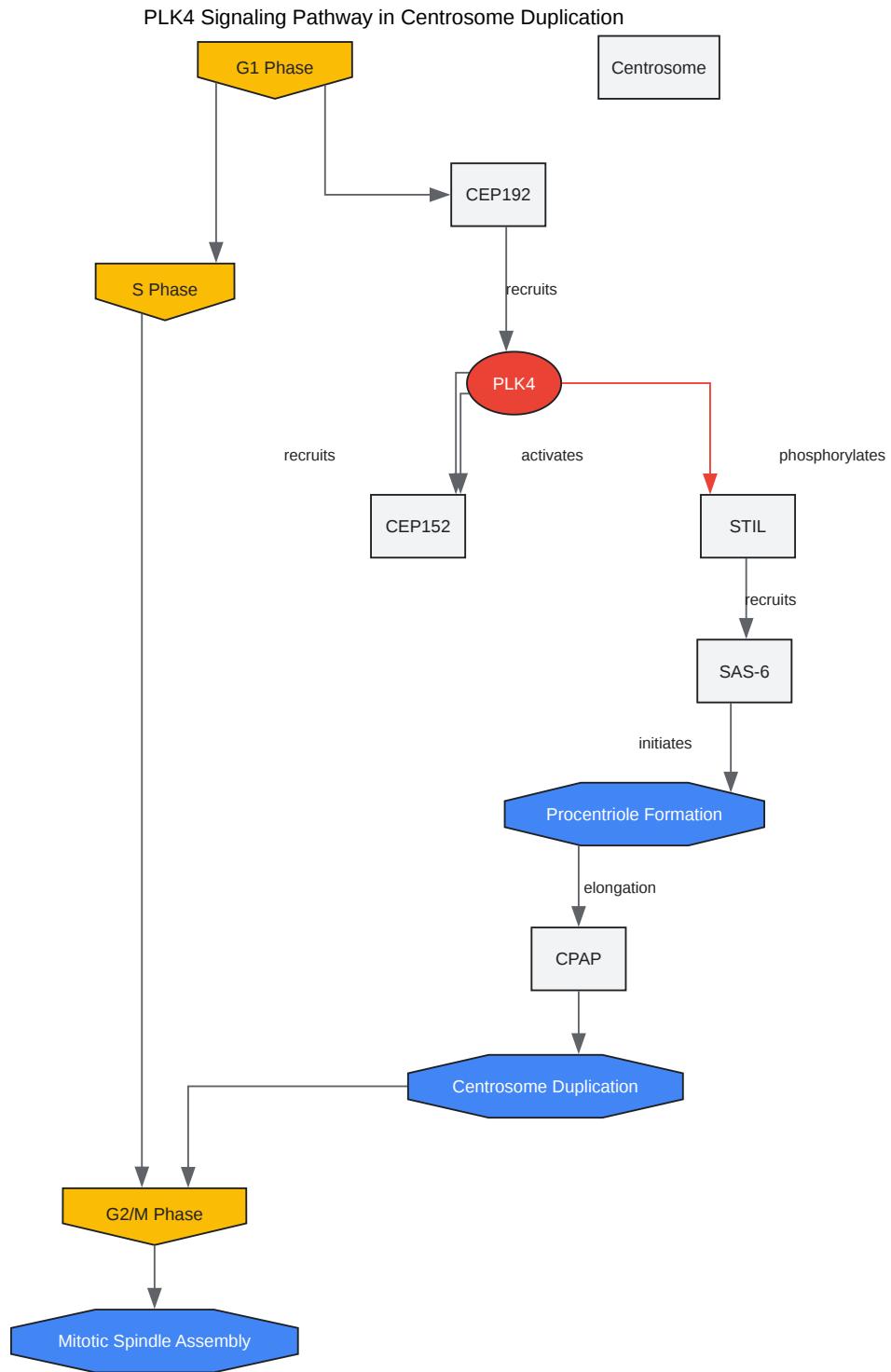
Experimental Workflow: Synthesis of 5-Methyl-1H-indazole-3-carbaldehyde

[Click to download full resolution via product page](#)**Caption: A flowchart of the synthesis of 5-methyl-1H-indazole-3-carbaldehyde.**



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Caption: A simplified diagram of the PAK1 signaling pathway.

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Caption: The role of PLK4 in the regulation of centrosome duplication.

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